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Compound of Interest
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Cat. No.: B560353 Get Quote

For researchers and professionals in drug development, the selection of a suitable kinase

inhibitor is a critical decision. This guide provides an objective comparison of two multi-kinase

inhibitors, BMS-817378 and foretinib, with a specific focus on their activity against the Axl

receptor tyrosine kinase. Axl is a key player in cancer progression, metastasis, and drug

resistance, making it an attractive therapeutic target.[1][2][3] This comparison is based on

publicly available experimental data to assist in the informed selection of these compounds for

research purposes.

Overview of BMS-817378 and Foretinib
BMS-817378, also known as BMS-777607, is a potent inhibitor of the Met-related receptor

tyrosine kinase family, which includes c-Met, Axl, Ron, and Tyro3.[4][5][6][7] It demonstrates

high selectivity for these targets compared to a wide range of other kinases.[4][5]

Foretinib (GSK1363089 or XL880) is an orally available multi-kinase inhibitor that targets

several receptor tyrosine kinases implicated in cancer development, including MET, VEGFR2,

RON, and Axl.[8][9][10][11] Its mechanism of action involves the inhibition of signaling

pathways crucial for tumor cell proliferation, survival, migration, and angiogenesis.[8][12][13]

Comparative Analysis of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of BMS-
817378 and foretinib against Axl and other relevant kinases, providing a quantitative

comparison of their potency.
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Target Kinase BMS-817378 IC50 (nM) Foretinib IC50 (nM)

Axl 1.1[4][5][6] ~11 (inferred)

c-Met 3.9[4][5][6] 0.4[14][15]

Ron 1.8[4][5][6] Targets RON[9][10][11]

Tyro3 4.3[4][5][6] No specific data found

VEGFR2 (KDR) >40-fold less selective[4][5] 0.9[14][15]

Note: Direct comparative IC50 values for foretinib against Axl were not consistently available

across the reviewed sources. Foretinib is described as an Axl inhibitor, and some studies imply

its activity in the nanomolar range.[9][10][16][17]

Axl Signaling Pathway
The diagram below illustrates the Axl signaling pathway, which is a key target for both BMS-
817378 and foretinib. Activation of Axl by its ligand Gas6 triggers a cascade of downstream

signaling events that promote cancer cell survival, proliferation, migration, and invasion.[2][3]

[18]
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Caption: A simplified diagram of the Axl signaling pathway.

Experimental Methodologies
This section provides detailed protocols for key experiments commonly used to evaluate the

efficacy of Axl inhibitors like BMS-817378 and foretinib.

In Vitro Kinase Inhibition Assay
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This assay determines the concentration of the inhibitor required to reduce the activity of a

specific kinase by 50% (IC50).

Protocol:

Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., recombinant

Axl), a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a kinase buffer (e.g., 20 mM Tris-HCl,

pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Tween-20).[5][15][19]

Inhibitor Preparation: Prepare serial dilutions of the test compound (BMS-817378 or

foretinib) in DMSO and then dilute further into the kinase buffer.

Incubation: Add the diluted inhibitor or DMSO (vehicle control) to the kinase reaction mixture

and incubate at room temperature for a defined period (e.g., 10-60 minutes) to allow for

inhibitor binding.[15][19]

Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g.,

[γ-33P]ATP) to the mixture.[5][15]

Reaction Termination and Detection: After a set incubation time (e.g., 30-120 minutes) at

30°C, stop the reaction.[5] The amount of phosphorylated substrate is then quantified. This

can be done by measuring the incorporation of the radiolabel into the substrate or by using

luminescence-based assays like ADP-Glo™ that measure ADP production.[15][19]

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor

concentration. Fit the data to a dose-response curve to calculate the IC50 value.[19]

Cell Viability Assay (MTT or MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation after treatment with an inhibitor.

Protocol:

Cell Seeding: Seed cancer cells expressing Axl (e.g., H1299, PC9) in a 96-well plate at a

predetermined density and allow them to adhere overnight.[13][20]
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Compound Treatment: Treat the cells with a range of concentrations of BMS-817378 or

foretinib for a specified duration (e.g., 48-72 hours).[13]

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

[13] Viable cells with active metabolism will convert the reagent into a colored formazan

product.

Absorbance Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or

isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance of the

colored solution using a microplate reader at the appropriate wavelength (e.g., 490 nm for

MTS, 570 nm for MTT).[13]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. Plot the percentage of viability against the log of the inhibitor concentration to

determine the IC50 for cell growth inhibition.[13]
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Cell Viability Assay Workflow
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Caption: A workflow diagram for a typical cell viability assay.

In Vivo Tumor Xenograft Studies
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These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Protocol:

Cell Implantation: Subcutaneously or orthotopically inject human cancer cells into

immunocompromised mice (e.g., nude or SCID mice).[21][22][23]

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[23]

Treatment Administration: Administer the inhibitor (BMS-817378 or foretinib) or vehicle

control to the mice via an appropriate route (e.g., oral gavage).[5][12] The dosing schedule

and concentration will vary depending on the compound and tumor model.[5][12][24]

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.[23]

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., weight, histology, biomarker analysis).[12][23]

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated

and control groups to assess the in vivo efficacy of the inhibitor.[22][23]

Conclusion
Both BMS-817378 and foretinib are potent inhibitors of Axl, albeit with different kinase

selectivity profiles. BMS-817378 exhibits high selectivity for the Met-related kinase family,

including Axl.[4][5] Foretinib is a broader multi-kinase inhibitor, also potently targeting VEGFR2

in addition to Axl and c-Met.[8][14][15]

The choice between these two inhibitors will depend on the specific research question. If the

goal is to specifically probe the effects of Axl inhibition with minimal off-target effects on

pathways like VEGFR, BMS-817378 may be the more suitable choice. Conversely, if the

research aims to investigate the combined inhibition of Axl and angiogenesis pathways,

foretinib could be the preferred compound.

The experimental protocols provided in this guide offer a starting point for the in vitro and in

vivo evaluation of these inhibitors. Researchers should optimize these protocols for their

specific cell lines and experimental models to ensure robust and reproducible results.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5685707/
https://www.researchgate.net/figure/AXL-inhibition-improves-chemoresponse-in-subcutaneous-xenograft-tumors-in-vivo-A-Volume_fig5_319703709
https://pmc.ncbi.nlm.nih.gov/articles/PMC4891090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4891090/
https://www.benchchem.com/product/b560353?utm_src=pdf-body
https://www.selleckchem.com/products/BMS-777607.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://www.selleckchem.com/products/BMS-777607.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://pubmed.ncbi.nlm.nih.gov/22286523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4891090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4891090/
https://www.researchgate.net/figure/AXL-inhibition-improves-chemoresponse-in-subcutaneous-xenograft-tumors-in-vivo-A-Volume_fig5_319703709
https://pmc.ncbi.nlm.nih.gov/articles/PMC4891090/
https://www.benchchem.com/product/b560353?utm_src=pdf-body
https://www.benchchem.com/product/b560353?utm_src=pdf-body
https://www.medchemexpress.com/BMS-777607.html
https://www.selleckchem.com/products/BMS-777607.html
https://pubchem.ncbi.nlm.nih.gov/compound/Foretinib
https://www.medchemexpress.com/Foretinib.html
https://www.selleckchem.com/products/XL880(GSK1363089,EXEL-2880).html
https://www.benchchem.com/product/b560353?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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